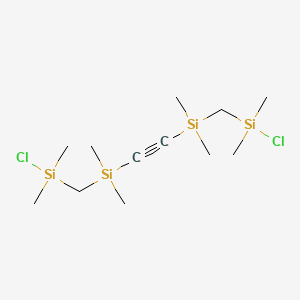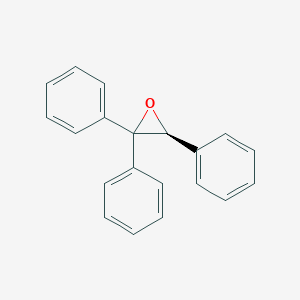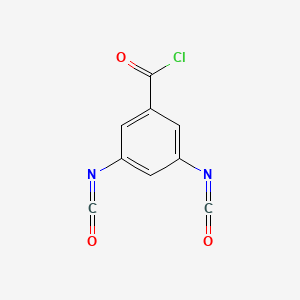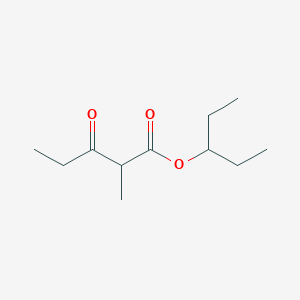
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate is a complex organic molecule that features a combination of fluorinated pyrimidine and oxolane structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the formation of the oxolane ring. The final step involves esterification with (Z)-octadec-9-enoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
Applications De Recherche Scientifique
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparaison Avec Des Composés Similaires
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can be compared with similar compounds such as:
Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
Zidovudine: An antiviral compound with a similar nucleoside structure.
Oxaliplatin: A chemotherapeutic agent with a different mechanism but similar applications.
These comparisons highlight the unique structural features and potential advantages of This compound in various scientific and medical contexts.
Propriétés
| 141482-25-9 | |
Formule moléculaire |
C27H43FN2O6 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C27H43FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(32)35-20-23-22(31)18-24(36-23)30-19-21(28)26(33)29-27(30)34/h9-10,19,22-24,31H,2-8,11-18,20H2,1H3,(H,29,33,34)/b10-9-/t22-,23+,24+/m0/s1 |
Clé InChI |
NCYRTSBOEFPFST-YHQCHXGDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
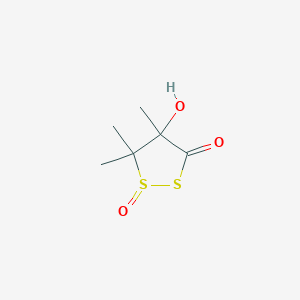
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
